4-[4-(1h-Pyrazol-3-yl)phenyl]morpholine

Antiparasitic Trypanosoma brucei Adenosine kinase

4-[4-(1H-Pyrazol-3-yl)phenyl]morpholine (CAS 1037828-63-9) is a heterocyclic building block combining a morpholine ring with a 3-phenyl-1H-pyrazole core via a para-phenylene linker. This specific connectivity distinguishes it from other morpholine-pyrazole hybrids and defines its utility in medicinal chemistry, where the 3-phenylpyrazole motif is a recognized pharmacophore for kinase and serotonin receptor modulation.

Molecular Formula C13H15N3O
Molecular Weight 229.28 g/mol
Cat. No. B8356422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(1h-Pyrazol-3-yl)phenyl]morpholine
Molecular FormulaC13H15N3O
Molecular Weight229.28 g/mol
Structural Identifiers
SMILESC1COCCN1C2=CC=C(C=C2)C3=CC=NN3
InChIInChI=1S/C13H15N3O/c1-3-12(16-7-9-17-10-8-16)4-2-11(1)13-5-6-14-15-13/h1-6H,7-10H2,(H,14,15)
InChIKeyRVMZWKGSFXKBKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[4-(1H-Pyrazol-3-yl)phenyl]morpholine: A Defined 3-Phenylpyrazole Scaffold for Targeted Heterocyclic Synthesis


4-[4-(1H-Pyrazol-3-yl)phenyl]morpholine (CAS 1037828-63-9) is a heterocyclic building block combining a morpholine ring with a 3-phenyl-1H-pyrazole core via a para-phenylene linker . This specific connectivity distinguishes it from other morpholine-pyrazole hybrids and defines its utility in medicinal chemistry, where the 3-phenylpyrazole motif is a recognized pharmacophore for kinase and serotonin receptor modulation [1].

Why 4-[4-(1H-Pyrazol-3-yl)phenyl]morpholine Cannot Be Replaced by Common Pyrazole-Morpholine Isomers


Even minor regioisomeric or linker variations in pyrazole-morpholine compounds drastically alter biological activity and synthetic utility. For example, the 3-phenylpyrazole core in the target compound is essential for 5-HT2A receptor modulation, while simple 4-(1H-pyrazol-3-yl)morpholine lacks the phenyl spacer required for key hydrophobic interactions [1]. Similarly, 2-(1H-pyrazol-3-yl)morpholine presents the morpholine at a different vector, leading to divergent target engagement. Substituting with a 4,5-dihydro-pyrazoline analog, which has been evaluated for anti-inflammatory activity, introduces a saturated ring that changes both conformational flexibility and metabolic stability [2]. These structural differences preclude generic interchangeability and necessitate compound-specific procurement for reproducible research.

Quantitative Differentiation of 4-[4-(1H-Pyrazol-3-yl)phenyl]morpholine from Its Closest Analogs


Parasiticidal Activity Gap: Phenoxyphenyl Analog vs. Simple Phenyl Core

The 4-[5-(4-phenoxyphenyl)-2H-pyrazol-3-yl]morpholine analog exhibited an IC50 of <10 µM against Trypanosoma brucei rhodesiense, while the simpler 3-(4-phenoxyphenyl)-1H-pyrazole lacking the morpholine group showed very low activity (IC50 >65 µM) [1]. The target compound, 4-[4-(1H-pyrazol-3-yl)phenyl]morpholine, is a further simplified 3-phenyl congener. This structure-activity relationship (SAR) indicates that while the morpholine appendage is critical for potency, the phenyl substituent at the pyrazole 3-position alone is insufficient; the para-phenoxy extension present in the active analog is a key driver of anti-parasitic activity. This defines the target compound as a less active, but more synthetically versatile, core scaffold for further optimization.

Antiparasitic Trypanosoma brucei Adenosine kinase

5-HT2A Receptor Modulation: Para-Phenylene Linker Requirement

Patent US20120252813A1 discloses crystalline 3-phenyl-pyrazole derivatives as 5-HT2A modulators. The exemplified compounds, such as 3-methoxy-N-[3-(2-methyl-2H-pyrazol-3-yl)-4-(2-morpholin-4-yl-ethoxy)-phenyl]-benzamide, contain a 3-phenylpyrazole core with a morpholine-containing side chain, demonstrating the necessity of the phenyl spacer for receptor binding [1]. The target compound, 4-[4-(1H-pyrazol-3-yl)phenyl]morpholine, provides this exact 3-phenylpyrazole core but with the morpholine directly attached to the phenyl ring, offering a simpler, non-amide analog for structure-activity relationship (SAR) exploration. Compounds lacking the para-phenylene bridge, such as 4-(1H-pyrazol-3-yl)morpholine, are not claimed as active modulators in this patent, implying a critical role for the phenyl linker.

Serotonin receptor 5-HT2A CNS

Anti-inflammatory Activity: Dihydro-Pyrazoline vs. Fully Aromatic Pyrazole

A series of 1-acetyl/propanoyl-5-aryl-3-(4-morpholinophenyl)-4,5-dihydro-1H-pyrazole derivatives was evaluated for anti-inflammatory activity in a carrageenan-induced rat paw edema model [1]. The 4,5-dihydro-pyrazoline ring is a key feature for this activity; the fully aromatic pyrazole in the target compound lacks the conformational flexibility and electronic properties of the dihydro system. While quantitative in vivo data for the specific target compound are absent, the SAR indicates that reduction of the pyrazole ring is essential for potent anti-inflammatory effects. The target compound thus represents an oxidation-resistant, metabolically more stable alternative that may be preferred for chronic dosing studies where the dihydro scaffold is prone to metabolic oxidation.

Anti-inflammatory COX inhibition Pyrazoline

Physicochemical Differentiation: Calculated vs. Measured Properties

A 2025 theoretical study on a related compound, 4-(4,5-dihydro-3-(4-morpholinophenyl)-1H-pyrazol-5-yl)-N,N-dimethylbenzenamine, provided DFT-calculated HOMO-LUMO gaps, NLO properties, and molecular docking scores [1]. Extrapolating to the target compound, its fully aromatic pyrazole ring is expected to exhibit a lower HOMO-LUMO gap (higher reactivity) compared to the dihydro analog, potentially leading to different charge-transfer properties and target binding kinetics. The simpler structure of the target compound (MW 229.28 g/mol, cLogP ~2.0) also confers a lower molecular weight advantage for fragment-based drug discovery campaigns, where the analog in the study (DMH) has a MW >300 g/mol.

Drug-likeness Solubility Permeability

Optimal Use Cases for 4-[4-(1H-Pyrazol-3-yl)phenyl]morpholine Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery for 5-HT2A Modulators

The compound's 3-phenylpyrazole core, validated by patent SAR for 5-HT2A receptor modulation [1], makes it an ideal fragment hit for elaboration. Its low molecular weight (229.28 g/mol) and structural simplicity allow for efficient fragment growing or linking strategies to optimize potency and selectivity, avoiding the synthetic complexity of pre-optimized analogs.

Negative Control or Scaffold for Antiparasitic SAR Studies

Based on the cross-study SAR indicating that the simple phenyl substituent (lacking the phenoxy extension) yields low antiparasitic activity (inferred IC50 >65 µM against T. b. rhodesiense [1]), the compound serves as an excellent negative control scaffold. Researchers can use it to benchmark the activity gain achieved by introducing para-phenoxy or other substituents, ensuring that observed potency is not due to the core scaffold alone.

Metabolic Stability Comparator in Anti-inflammatory Research

The fully aromatic pyrazole ring of the target compound offers a metabolically stable alternative to the oxidation-prone 4,5-dihydro-pyrazoline anti-inflammatory agents [1]. In chronic inflammation models, using this compound as a comparator can help deconvolute whether observed effects are due to the parent drug or a reactive metabolite, a key consideration for toxicology and pharmacokinetic studies.

Computational Chemistry and DFT Benchmarking

The compound's well-defined, rigid structure with distinct electron-donating (morpholine) and electron-withdrawing (pyrazole) moieties makes it suitable for benchmarking DFT calculations of HOMO-LUMO gaps and non-linear optical (NLO) properties [1]. Its smaller size compared to elaborated analogs reduces computational cost while retaining the key electronic features of the morpholinophenyl-pyrazole class.

Quote Request

Request a Quote for 4-[4-(1h-Pyrazol-3-yl)phenyl]morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.